molecular formula C15H12O5S B15206933 1(3H)-Isobenzofuranone, 4-methoxy-3-(phenylsulfonyl)- CAS No. 74724-81-5

1(3H)-Isobenzofuranone, 4-methoxy-3-(phenylsulfonyl)-

Katalognummer: B15206933
CAS-Nummer: 74724-81-5
Molekulargewicht: 304.3 g/mol
InChI-Schlüssel: KLPQNPISDXNVJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methoxy-3-(phenylsulfonyl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans This compound is characterized by the presence of a methoxy group, a phenylsulfonyl group, and an isobenzofuran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(phenylsulfonyl)isobenzofuran-1(3H)-one typically involves the following steps:

    Formation of the isobenzofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the phenylsulfonyl group: This can be done through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for 4-methoxy-3-(phenylsulfonyl)isobenzofuran-1(3H)-one may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-methoxy-3-(phenylsulfonyl)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4-methoxy-3-(phenylsulfonyl)isobenzofuran-1(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-methoxy-3-(phenylsulfonyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methoxyisobenzofuran-1(3H)-one: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.

    3-(phenylsulfonyl)isobenzofuran-1(3H)-one: Lacks the methoxy group, which may affect its reactivity and applications.

    4-methoxy-3-(methylsulfonyl)isobenzofuran-1(3H)-one: Contains a methylsulfonyl group instead of a phenylsulfonyl group, leading to different steric and electronic effects.

Uniqueness

4-methoxy-3-(phenylsulfonyl)isobenzofuran-1(3H)-one is unique due to the presence of both the methoxy and phenylsulfonyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

74724-81-5

Molekularformel

C15H12O5S

Molekulargewicht

304.3 g/mol

IUPAC-Name

3-(benzenesulfonyl)-4-methoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H12O5S/c1-19-12-9-5-8-11-13(12)15(20-14(11)16)21(17,18)10-6-3-2-4-7-10/h2-9,15H,1H3

InChI-Schlüssel

KLPQNPISDXNVJS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1C(OC2=O)S(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.